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Compound of Interest

Compound Name: 2-Amino-4-Bromophenol

Cat. No.: B1269491 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4-Bromophenol (CAS No: 40925-68-6), a key intermediate in the synthesis of various

pharmaceuticals and dyes. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for their acquisition. This document is intended for researchers, scientists, and professionals in

the field of drug development and chemical synthesis.

Molecular Structure and Properties
IUPAC Name: 2-Amino-4-bromophenol

Molecular Formula: C₆H₆BrNO[1]

Molecular Weight: 188.02 g/mol [1]

Appearance: White to light brown crystalline solid[2]

Melting Point: 130-135 °C[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the predicted ¹H and estimated ¹³C NMR spectral

data for 2-Amino-4-Bromophenol.
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¹H NMR Data
The predicted ¹H NMR spectrum of 2-Amino-4-Bromophenol in DMSO-d₆ exhibits distinct

signals for the aromatic protons and the protons of the amino and hydroxyl groups.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.3 Broad Singlet (bs) 1H -OH

~6.75 Doublet (d) 1H Ar-H (H-3)

~6.6 Doublet (d) 1H Ar-H (H-5)

~6.0
Doublet of Doublets

(dd)
1H Ar-H (H-6)

~4.8 Broad Singlet (bs) 2H -NH₂

Predicted data; actual experimental values may vary.

¹³C NMR Data
While experimental ¹³C NMR data for 2-Amino-4-Bromophenol is not readily available in

public databases, the following chemical shifts are estimated based on the data for the closely

related compound, 2-amino-4-chloro-phenol, and known substituent effects. Aromatic carbons

typically resonate in the 110-160 ppm range.[5]

Chemical Shift (δ) ppm (Estimated) Assignment

~145 C-1 (-OH)

~140 C-2 (-NH₂)

~125 C-6

~118 C-5

~116 C-3

~114 C-4 (-Br)
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Estimated data based on the chloro-analogue and general substituent effects.[6]

Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-4-Bromophenol is characterized by absorption bands

corresponding to its key functional groups: the hydroxyl (-OH), amino (-NH₂), and aromatic C-H

and C=C bonds.

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H and N-H stretching

3100 - 3000 Medium Aromatic C-H stretching

1600 - 1585 Strong Aromatic C=C ring stretching

1500 - 1400 Strong Aromatic C=C ring stretching

~1220 Strong C-O stretching of phenol

900 - 675 Strong C-H out-of-plane bending

Below 600 Medium C-Br stretching

Characteristic absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry of 2-Amino-4-Bromophenol reveals a characteristic isotopic pattern for

the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1

ratio).[7]

m/z Relative Intensity Assignment

189 ~97% of M⁺ [M+2]⁺

187 100% [M]⁺

108 Moderate [M - Br]⁺

80 Moderate [C₅H₄O]⁺
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The molecular ion region shows two peaks of nearly equal intensity at m/z 187 and 189, which

is a definitive indicator of a monobrominated compound.[1][8]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 10-20 mg of 2-Amino-4-Bromophenol.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Reference: DMSO-d₆ solvent peak at 39.52 ppm.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 2-Amino-4-Bromophenol with approximately 200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

Place the resulting fine powder into a pellet press and apply pressure to form a

transparent or translucent pellet.

Instrument Parameters (FTIR):

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment or a pure KBr

pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
Sample Preparation (GC/MS):

Prepare a dilute solution of 2-Amino-4-Bromophenol (e.g., 1 mg/mL) in a suitable volatile

solvent such as dichloromethane or methanol.

Instrument Parameters (GC/MS):

Gas Chromatograph (GC):
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Injector: Split/splitless injector, operated in splitless mode at 250 °C.

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25

mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes,

then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-4-Bromophenol.
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Caption: General workflow for the spectroscopic analysis of 2-Amino-4-Bromophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://documents.thermofisher.com/TFS-Assets%2FCMD%2FApplication-Notes%2FANCCSGPHNWTR_0311.pdf
https://hmdb.ca/spectra/nmr_one_d/2060
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Gas_Chromatography_GC_Analysis_of_Phenols_and_Their_Derivatives.pdf
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.rsc.org/suppdata/d0/ra/d0ra08376c/d0ra08376c1.pdf
https://asianpubs.org/index.php/ajchem/article/download/20263/20212
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-Bromophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-Bromophenol
https://chem.uiowa.edu/sites/chem.uiowa.edu/files/2024-03/AV400-13C.pdf
https://www.benchchem.com/product/b1269491#spectroscopic-data-of-2-amino-4-bromophenol-nmr-ir-ms
https://www.benchchem.com/product/b1269491#spectroscopic-data-of-2-amino-4-bromophenol-nmr-ir-ms
https://www.benchchem.com/product/b1269491#spectroscopic-data-of-2-amino-4-bromophenol-nmr-ir-ms
https://www.benchchem.com/product/b1269491#spectroscopic-data-of-2-amino-4-bromophenol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1269491?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

